molecular formula C12H12N2O4S B11582712 Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No.: B11582712
M. Wt: 280.30 g/mol
InChI Key: LPAMRTFDJDDTDM-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidine-2,4-dione (TZD) ring linked to an ethyl benzoate moiety.

Thiazolidinone derivatives are widely studied for their diverse pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities. The TZD ring's ability to engage in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for drug design .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

InChI

InChI=1S/C12H12N2O4S/c1-2-18-11(16)7-3-5-8(6-4-7)13-10-9(15)14-12(17)19-10/h3-6,10,13H,2H2,1H3,(H,14,15,17)

InChI Key

LPAMRTFDJDDTDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Modifications
Compound Name Substituents on TZD Ring Ester/Acid Group Molecular Weight (g/mol) Key Features/Applications References
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate -NH- linkage Ethyl ester 266.27 Antimicrobial, metabolic studies
Mthis compound -NH- linkage Methyl ester 252.27 Lipophilicity lower than ethyl
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid Dimethylamino-phenyl Carboxylic acid 326.37 Enhanced solubility, antitumor
Ethyl 4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoate Furyl-methyl Ethyl ester 343.34 Keratinous pigmentation promoter
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Benzamido, oxoethylidene Ethyl ester 414.43 Antidiabetic candidate
Key Observations :
  • Ester vs. Acid : Carboxylic acid derivatives (e.g., compound in ) exhibit higher aqueous solubility but reduced cell permeability compared to ethyl/methyl esters .
  • Substituent Effects: Introducing electron-donating groups (e.g., dimethylamino in ) or conjugated systems (e.g., furyl in ) alters electronic properties and bioactivity.
  • Hybrid Molecules : Compounds like those in combine TZD with hydrazide or thiosemicarbazide groups, broadening antimicrobial applications.
Key Observations :
  • Common Intermediates : Many TZD derivatives are synthesized via Schiff base intermediates (e.g., ).
  • Esterification: Ethyl esters are typically introduced by reacting benzoic acid intermediates with ethanol under acidic conditions .
Key Observations :
  • Antimicrobial vs. Antitumor: Ethyl benzoate derivatives (e.g., ) show broader antimicrobial activity, while dimethylamino-substituted analogs () are more potent in cancer models.
  • Hybrid Molecules : TZD-TSC hybrids in demonstrate dual anti-mycobacterial and anti-parasitic effects due to multi-target mechanisms.

Biological Activity

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula: C12_{12}H12_{12}N2_2O4_4S. The compound features a thiazolidin ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including this compound. Research indicates that compounds with thiazolidin structures exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of thiazolidin derivatives on several cancer cell lines. The results showed that compounds similar to this compound had IC50_{50} values ranging from 8.5 μM to 25.6 μM against K562 and HeLa cells, demonstrating significant anticancer activity compared to cisplatin (IC50_{50} = 21.5 μM) .

CompoundCell LineIC50_{50} (μM)
Ethyl 4-thiazolidin derivativeK5628.5 - 14.9
Ethyl 4-thiazolidin derivativeHeLa8.9 - 15.1
CisplatinK56221.5

Antimicrobial Activity

Thiazolidin derivatives have also been studied for their antimicrobial properties. The presence of the thiazolidin ring enhances the compound's ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that thiazolidin compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, certain derivatives demonstrated MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae12.5

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that these compounds may induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Begin with ethyl 4-aminobenzoate as the starting material. React it with 2,4-thiazolidinedione derivatives under nucleophilic substitution conditions (e.g., using acetic acid as a catalyst and ethanol as a solvent).
  • Step 2: Optimize reaction temperature (typically 80–100°C) and time (4–8 hours) to maximize yield. Monitor progress via TLC or HPLC .
  • Step 3: Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via NMR (¹H/¹³C) and IR spectroscopy .
  • Key Challenge: Competing side reactions (e.g., ester hydrolysis) may occur; control pH and solvent polarity to minimize these .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL or similar software for single-crystal refinement. Prepare crystals via slow evaporation in ethanol or DMSO .
  • Spectroscopy: Assign peaks using ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 7–8 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups). IR confirms NH (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.3).

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Methodological Answer:

  • In vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Related thiazolidinediones show IC₅₀ values of 10–50 μM .
  • Anti-inflammatory Assays: Measure COX-2 inhibition via ELISA. Analogues exhibit 20–40% inhibition at 25 μM .
  • Key Consideration: Ensure proper controls (e.g., DMSO vehicle) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against protein kinases?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina) using the thiazolidinedione core as the pharmacophore. Target kinases like CDK2 or EGFR (PDB IDs: 1HCL, 1M17).
  • Step 2: Analyze binding affinity (ΔG < -8 kcal/mol suggests strong interaction). Validate with MD simulations (GROMACS) to assess stability over 100 ns .
  • Step 3: Compare with experimental IC₅₀ data to refine the model. Discrepancies may arise from solvation effects or protein flexibility .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Methodological Answer:

  • SAR Study: Synthesize derivatives with halogen (Cl, F) or methoxy groups at the benzoate para-position.
  • Assay Design: Compare IC₅₀ values in kinase inhibition assays. For example:
DerivativeSubstituentIC₅₀ (μM)
ParentH45.2
ClCl28.7
OCH₃OCH₃52.1
  • Interpretation: Electron-withdrawing groups (Cl) enhance activity by improving target binding .

Q. How can contradictory data on solubility and bioavailability be resolved?

Methodological Answer:

  • Issue: Discrepancies in logP values (experimental vs. predicted).
  • Resolution:
    • Experimental: Measure logP via shake-flask method (octanol/water partition).
    • Theoretical: Use ChemAxon or ACD/Labs software. Adjust for ionization (pKa ~3.5 for the carboxylic acid derivative).
    • Advanced: Nanoformulation (liposomes) improves aqueous solubility by 5–10 fold .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Optimization:
    • Replace column chromatography with recrystallization (ethanol/water mixture) for large batches.
    • Use flow chemistry to control exothermic reactions (e.g., thiazolidinedione coupling).
  • Quality Control: Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Tables for Comparative Analysis

Q. Table 1: Comparative Bioactivity of Thiazolidinedione Derivatives

CompoundTargetIC₅₀ (μM)Reference
Ethyl 4-[(2,4-dioxo-thiazolidin-5-yl)amino]benzoateCDK232.4
Analog with Cl substituentEGFR18.9
Parent thiazolidinedioneCOX-242.7

Q. Table 2: Key Analytical Techniques for Structural Confirmation

TechniqueParameter AnalyzedExample Data
¹H NMREthyl group integrationδ 1.3 (t, 3H), δ 4.3 (q, 2H)
X-rayBond lengths (C=O)1.21 Å (C=O), 1.39 Å (C-N)
HRMSMolecular ion accuracy[M+H]⁺: 307.0825 (calc. 307.0820)

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